
Tetracosa-15,18,21-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracosa-15,18,21-trienoic acid is a long-chain fatty acid with the molecular formula C24H42O2. It is characterized by the presence of three double bonds located at positions 15, 18, and 21. This compound is part of the omega-3 fatty acid family and is known for its potential biological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-15,18,21-trienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of precursor compounds under controlled conditions to introduce the desired double bonds at specific positions .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are preferred due to their efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Tetracosa-15,18,21-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and hydroperoxides.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and oxygen in the presence of catalysts.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
Tetracosa-15,18,21-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable plastics and as a component in lubricants.
Mecanismo De Acción
The biological effects of tetracosa-15,18,21-trienoic acid are primarily mediated through its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that interact with specific molecular targets and pathways, such as the inhibition of pro-inflammatory enzymes and modulation of signaling pathways involved in cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Tetracosapentaenoic acid: Another long-chain omega-3 fatty acid with five double bonds.
Tetracosahexaenoic acid: Contains six double bonds and is known for its potent biological activities.
Uniqueness
Tetracosa-15,18,21-trienoic acid is unique due to its specific arrangement of three double bonds, which imparts distinct chemical and biological properties. Its relatively simple structure compared to other polyunsaturated fatty acids makes it an attractive target for synthetic and industrial applications .
Propiedades
Número CAS |
135074-85-0 |
|---|---|
Fórmula molecular |
C24H42O2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
tetracosa-15,18,21-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10H,2,5,8,11-23H2,1H3,(H,25,26) |
Clave InChI |
FMLZWXPBUZXGNQ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


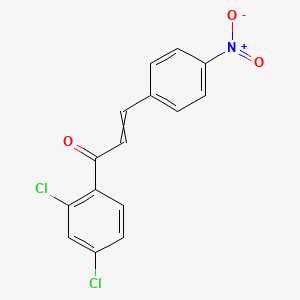
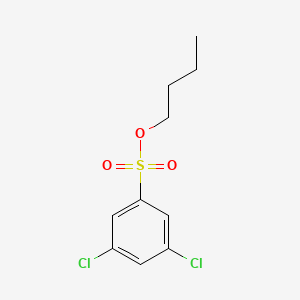



![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

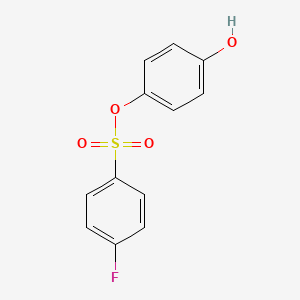
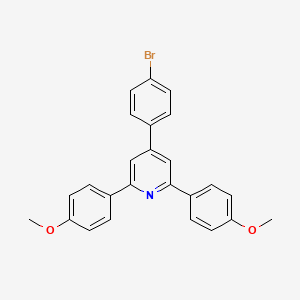
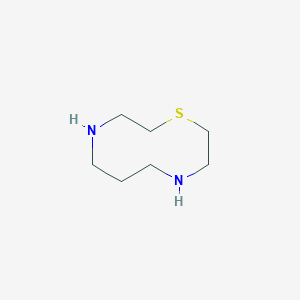
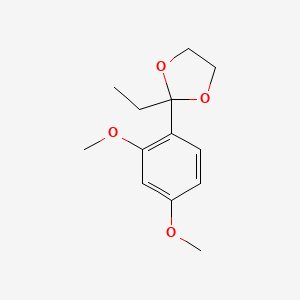
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

